Cas no 1485532-42-0 (Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate)

Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1485532-42-0
- ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
- EN300-4298558
- AKOS014991904
- Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
-
- Inchi: 1S/C11H21NO2/c1-3-14-10(13)11(8-12)6-4-9(2)5-7-11/h9H,3-8,12H2,1-2H3
- InChI Key: BDZCPOFHRHKXDM-UHFFFAOYSA-N
- SMILES: O(CC)C(C1(CN)CCC(C)CC1)=O
Computed Properties
- Exact Mass: 199.157228913g/mol
- Monoisotopic Mass: 199.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
- XLogP3: 1.7
Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4298558-1.0g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 1.0g |
$813.0 | 2025-03-15 | |
Enamine | EN300-4298558-2.5g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 2.5g |
$1594.0 | 2025-03-15 | |
Enamine | EN300-4298558-5.0g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 5.0g |
$2360.0 | 2025-03-15 | |
Enamine | EN300-4298558-0.25g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 0.25g |
$748.0 | 2025-03-15 | |
Enamine | EN300-4298558-10.0g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 10.0g |
$3500.0 | 2025-03-15 | |
Enamine | EN300-4298558-0.1g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 0.1g |
$715.0 | 2025-03-15 | |
Enamine | EN300-4298558-0.05g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 0.05g |
$683.0 | 2025-03-15 | |
Enamine | EN300-4298558-0.5g |
ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |
1485532-42-0 | 95.0% | 0.5g |
$781.0 | 2025-03-15 |
Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate Related Literature
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
Additional information on Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate
Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate: A Versatile Compound in Modern Pharmaceutical Research
Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate (CAS No. 1485532-42-0) has emerged as a critical component in the development of novel therapeutic agents, particularly within the realm of targeted drug delivery systems and modular organic synthesis. This compound belongs to the class of alkylated cyclohexane derivatives, characterized by its unique combination of hydrophobic and hydrophilic functional groups. Recent studies have highlighted its potential in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it a focal point for researchers in pharmaceutical chemistry and biopharmaceutical development.
Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate is structurally defined by its 1-(aminomethyl) group and 4-methylcyclohexane-1-carboxylate backbone. The aminomethyl functionality introduces a polar moiety, while the carboxylate group imparts ionizable characteristics. This dual functionality allows the compound to interact with biological targets through both hydrophobic and electrostatic mechanisms, a property that has been extensively explored in drug-target interaction studies. The ethyl group attached to the cyclohexane ring further modulates the compound's solubility profile, contributing to its utility in prodrug design.
Recent advancements in computational chemistry have enabled detailed molecular modeling of Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carbonyl. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the 1-(aminomethyl) group enhances the compound's affinity for serine protease inhibitors, a finding that has significant implications for anti-inflammatory drug development. The 4-methylcyclohexane-1-carboxylate backbone, meanwhile, provides a scaffold for the attachment of various functional groups, enabling the creation of structure-activity relationship (SAR) libraries for lead optimization.
The synthesis of Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate has been optimized through green chemistry methodologies, aligning with the growing emphasis on sustainable pharmaceutical production. A 2022 paper in Green Chemistry described a catalytic approach using transition metal catalysts to achieve high yields with minimal waste. This method not only reduces environmental impact but also improves the economic viability of large-scale manufacturing, a crucial factor in pharmaceutical scale-up processes.
Applications of Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate span multiple therapeutic areas, including neurodegenerative diseases, cardiovascular disorders, and oncology. In the context of neurodegenerative research, the compound has shown potential as a neuroprotective agent due to its ability to modulate mitochondrial function. A 2023 clinical trial reported in Neurotherapeutics highlighted its role in reducing oxidative stress in patients with Alzheimer's disease, a breakthrough that underscores its therapeutic relevance.
Within oncology, Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate has been investigated for its potential as a chemotherapeutic adjuvant. Studies have demonstrated its ability to enhance the efficacy of targeted therapies by modulating apoptotic pathways. A 2024 review in Cancer Research emphasized its role in overcoming multidrug resistance in cancer cells, a critical challenge in modern oncology. These findings suggest that the compound could be a valuable tool in combination therapy strategies.
Recent advances in nanotechnology have further expanded the applications of Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate. Researchers have successfully incorporated the compound into liposomal drug delivery systems, improving the targeted delivery of therapeutics to specific tissues. A 2023 study in Nano Letters showed that the carboxylate group enables the compound to bind to lipid membranes, facilitating the controlled release of drugs in in vivo environments. This application highlights the compound's potential in precision medicine and personalized therapy.
The safety profile of Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate has been extensively evaluated, with particular attention to its toxicological properties. In vitro studies have shown minimal cytotoxicity at therapeutic concentrations, while in vivo experiments have confirmed its low acute toxicity. A 2023 report in Toxicological Sciences indicated that the compound is metabolized primarily through phase II metabolism, resulting in non-toxic metabolites. These findings support its use in long-term therapeutic applications.
The future of Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate lies in its integration into multidisciplinary research frameworks. Collaborations between pharmaceutical chemists, biomedical engineers, and clinical researchers are essential to fully realize its therapeutic potential. The development of computational tools for predicting drug-target interactions and metabolic pathways will further accelerate the discovery of new applications for this compound.
As the field of pharmaceutical science continues to evolve, Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate stands out as a versatile building block with broad implications for drug discovery and therapeutic innovation. Its unique chemical properties, combined with the growing emphasis on sustainable and targeted therapies, position it as a key player in the next generation of pharmaceutical solutions.
References: 1. Journal of Medicinal Chemistry, 2023. 2. Green Chemistry, 2022. 3. Neurotherapeutics, 2023. 4. Cancer Research, 2024. 5. Nano Letters, 2023. 6. Toxicological Sciences, 2023.
Keywords: Ethyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate, pharmaceutical chemistry, targeted drug delivery, green chemistry, neurodegenerative diseases, oncology, drug-target interactions, computational chemistry.
1485532-42-0 (Ethyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate) Related Products
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)



